7-[(2,5-Dimethylphenyl)methyl]-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2,5-dimethylphenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a purine core, which is a common structure in many biologically active molecules, and is modified with several functional groups that may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,5-dimethylphenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethylphenyl and fluorophenyl groups: These groups can be introduced through substitution reactions using reagents such as alkyl halides or aryl halides.
Attachment of the piperazine ring: This step may involve nucleophilic substitution reactions where the piperazine ring is attached to the purine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
7-[(2,5-dimethylphenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving purine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-[(2,5-dimethylphenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione would depend on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors.
Modulation of signaling pathways: It may influence cellular signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Uniqueness
7-[(2,5-dimethylphenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other purine derivatives.
Properties
Molecular Formula |
C27H31FN6O2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
7-[(2,5-dimethylphenyl)methyl]-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C27H31FN6O2/c1-18-9-10-19(2)20(15-18)16-34-23(29-25-24(34)26(35)31(4)27(36)30(25)3)17-32-11-13-33(14-12-32)22-8-6-5-7-21(22)28/h5-10,15H,11-14,16-17H2,1-4H3 |
InChI Key |
JRHNKBLLAXGTMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.